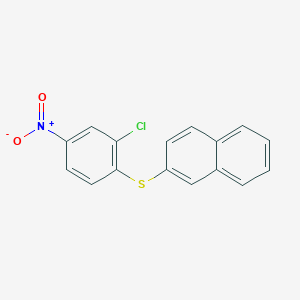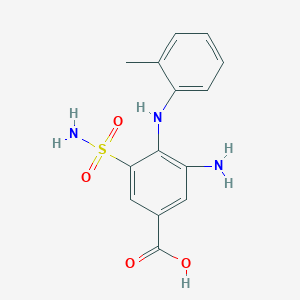
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene is an organic compound that features a naphthalene ring substituted with a 2-chloro-4-nitrophenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene typically involves the reaction of 2-chloro-4-nitrophenol with a naphthalene derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include amine derivatives, substituted naphthalenes, and various other functionalized compounds depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitro and chloro substituents but lacks the naphthalene moiety.
2-Chloro-5-nitrophenol: Similar structure with a different position of the nitro group.
4-Chloro-2-nitrophenol: Another positional isomer with similar chemical properties.
Uniqueness
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene is unique due to the presence of both the naphthalene ring and the 2-chloro-4-nitrophenylsulfanyl group.
Propiedades
Fórmula molecular |
C16H10ClNO2S |
|---|---|
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
2-(2-chloro-4-nitrophenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C16H10ClNO2S/c17-15-10-13(18(19)20)6-8-16(15)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Clave InChI |
YLYCJXDZYCMWPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(dimethylamino)-3-phenylpropan-2-yl]benzamide](/img/structure/B8597602.png)


![6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide](/img/structure/B8597617.png)







